

Replicating Published Efficacy of DDO-02001: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Kv1.5 potassium channel inhibitor **DDO-02001** with its optimized analog, DDO-02005, and the established antiarrhythmic agent, Azimilide. The data presented is based on published results, offering a framework for researchers seeking to replicate and build upon these findings.

Executive Summary

DDO-02001 is a moderately potent inhibitor of the Kv1.5 potassium channel, a key target in atrial fibrillation research. Structure-activity relationship (SAR) studies led to the development of DDO-02005, which demonstrates significantly enhanced potency. This guide outlines the in vitro potency of these compounds and provides the detailed experimental protocols necessary for their evaluation. A comparison with the multi-channel blocker Azimilide is included to provide broader context on antiarrhythmic drug profiles.

Data Presentation In Vitro Potency Comparison of Kv1.5 Channel Inhibitors



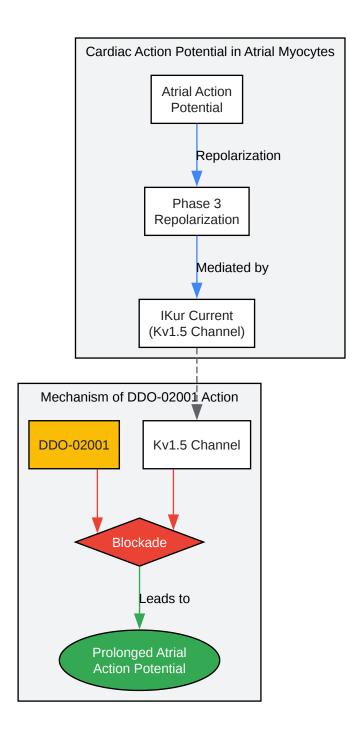
Compound	Target	IC50 (μM)	Cell Line	Assay Method	Reference
DDO-02001	Kv1.5	17.7	HEK293	Whole-cell patch clamp	[1][2]
DDO-02005	Kv1.5	0.72	HEK293	Whole-cell patch clamp	[1][2]
Azimilide	IKr (hERG)	~1.0	Oocytes/Mam malian Cells	Voltage Clamp	N/A
Azimilide	IKs	~2.6	Oocytes/Mam malian Cells	Voltage Clamp	N/A
Vernakalant	Kv1.5	~13	HEK293	Whole-cell patch clamp	[3]

Note: A direct IC50 of Azimilide on the Kv1.5 channel under identical conditions was not available in the primary literature reviewed. Azimilide's primary targets are the IKr and IKs channels.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Kv1.5 inhibition and the experimental workflow for assessing compound potency.







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